1,2-Bis(4-nitrophenyl)ethane

描述

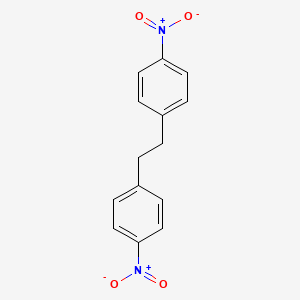

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-nitro-4-[2-(4-nitrophenyl)ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNKHEKTRWNNAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061066 | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736-30-1 | |

| Record name | 1,2-Bis(4-nitrophenyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(p-nitrophenyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000736301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Dinitrobibenzyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Dinitrobibenzyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=608 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p,p'-dinitrobibenzyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(4-NITROPHENYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY1ZK3A4XO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,2-Bis(4-nitrophenyl)ethane from p-Nitrotoluene: A Mechanistic and Methodological Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-Bis(4-nitrophenyl)ethane, also known as 4,4'-dinitrobibenzyl, from the readily available starting material, p-nitrotoluene. The core of this transformation lies in the oxidative coupling of the p-nitrotoluene methyl group under strongly basic conditions. This document delves into the underlying reaction mechanism, provides detailed, field-proven experimental protocols, and explores the critical parameters influencing reaction yield and purity. The primary application of this compound is as a key intermediate in the production of high-performance polymers, making its efficient synthesis a topic of significant interest.[1] Specifically, the reduction of its nitro groups yields 4,4'-(ethane-1,2-diyl)dianiline, a crucial monomer for polybenzimidazoles (PBIs), which are valued for their exceptional thermal and mechanical stability.[1]

The Core Synthetic Strategy: Oxidative Dimerization

The conversion of p-nitrotoluene to this compound is achieved through an oxidative dimerization reaction. This process hinges on the enhanced acidity of the methyl protons in p-nitrotoluene. The potent electron-withdrawing effect of the para-nitro group stabilizes the conjugate base, the p-nitrobenzyl anion, facilitating its formation in the presence of a strong base.

Reaction Mechanism

The reaction proceeds via a two-step mechanism initiated by deprotonation, followed by oxidative coupling.

-

Deprotonation: A strong base, typically an alkali metal hydroxide like potassium hydroxide (KOH) in a methanolic solution, abstracts a proton from the methyl group of p-nitrotoluene. This generates a resonance-stabilized p-nitrobenzyl carbanion.[2][3][4]

-

Oxidative Coupling: The generated carbanions are then oxidized, typically by bubbling air or oxygen through the reaction mixture.[2][4] This oxidation facilitates the coupling of two p-nitrobenzyl radicals to form the new carbon-carbon bond of the ethane bridge, yielding the desired this compound product.

The overall mechanism can be visualized as follows:

Figure 1: Mechanism of this compound Synthesis.

Experimental Design and Protocols

The successful synthesis relies on careful control of reaction parameters, including the choice of base, solvent, oxidant, and temperature. Several protocols have been established, with variations aimed at optimizing yield and purity.

Reagents and Equipment

-

Reactant: p-Nitrotoluene (Good grade, m.p. 51–52°C)[2]

-

Base/Solvent System: 30% Methanolic Potassium Hydroxide is a common and effective choice.[2]

-

Oxidant: A compressed air source or an oxygen tank. A simple fish tank aerator has also been reported as a novel and effective method for introducing air.[5]

-

Catalyst (Optional): p-Benzoquinone can be used to significantly enhance the reaction yield.[5]

-

Apparatus: A three-necked flask equipped with a mechanical stirrer and a gas inlet tube extending below the surface of the reaction mixture is ideal.

Protocol: Oxidative Coupling of p-Nitrotoluene (Adapted from Organic Syntheses)

This protocol is a robust and well-documented method for the preparation of 4,4'-dinitrobibenzyl (this compound).[2]

Figure 2: Step-by-step experimental workflow for synthesis.

Detailed Steps:

-

Preparation: In a 3-liter, three-necked flask equipped with a mechanical stirrer and a gas inlet tube, place 2 liters of 30% methanolic potassium hydroxide.[2]

-

Cooling and Addition: Immerse the flask in an ice bath. Once the solution cools to 10°C, add 100 g (0.73 mole) of p-nitrotoluene.[2]

-

Reaction: Begin vigorous stirring and pass a rapid stream of air from a compressed source through the inlet tube. Maintain the ice bath for 3 hours. Afterwards, remove the ice bath and continue passing air through the mixture with uninterrupted, vigorous stirring for an additional 5 hours at room temperature.[2]

-

Filtration and Washing: Immediately filter the reaction mixture with suction. While the solid is still on the filter, wash it with 2 liters of boiling water, followed by 300 ml of 95% ethanol at room temperature.[2]

-

Drying: Allow the product to dry thoroughly in the air.

-

Purification: Dissolve the crude product in a minimum quantity of boiling benzene (approximately 2-3 liters). Filter the hot solution to remove a small amount of insoluble red-orange material and allow it to cool. The pure this compound will crystallize as orange needles.[2] The reported yield is 73–75 g (74–76%).[2]

Optimizing Yield and Purity

Catalysis

While the uncatalyzed reaction provides good yields, the introduction of a catalyst can offer significant improvement. A notable example is the use of a catalytic quantity of p-benzoquinone in a methanolic KOH medium. This addition has been reported to increase the yield from 64.8% to 85%.[5]

| Method | Base/Solvent | Oxidant | Catalyst | Yield | Reference |

| Standard Air Oxidation | Methanolic KOH | Air | None | 74-76% | Organic Syntheses[2] |

| Aerator Oxidation | Methanolic KOH | Air (Aerator) | None | 64.8% | JETIR[5] |

| Catalytic Aerator Oxidation | Methanolic KOH | Air (Aerator) | p-Benzoquinone | 85% | JETIR[5] |

Table 1: Comparison of Synthetic Methodologies and Reported Yields.

Potential Byproducts

Under certain conditions, the desired this compound can be further oxidized to form 4,4'-dinitrostilbene.[6][7][8] Careful control over reaction time and temperature is crucial to minimize the formation of this byproduct. The stilbene derivative is often observed as the "insoluble red-orange material" that is removed during the hot filtration step of purification.[2][8]

Product Characterization

The final product should be characterized to confirm its identity and purity.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂N₂O₄ | [1][9] |

| Molecular Weight | 272.26 g/mol | [1][9] |

| Appearance | Orange to yellow needles/crystalline solid | [2][5] |

| Melting Point | 179-180°C | [2][5] |

| Synonyms | 4,4'-Dinitrobibenzyl, p,p'-Dinitrobibenzyl | [1][2][9] |

Table 2: Physical and Chemical Properties of this compound.

Safety and Handling

-

p-Nitrotoluene: This compound is moderately toxic and should be handled with care.[10]

-

Strong Bases: Methanolic KOH is corrosive and toxic. Avoid contact with skin and eyes.

-

Solvents: Methanol and benzene are flammable and toxic. All procedures should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of this compound from p-nitrotoluene via oxidative coupling in a basic medium is a well-established and efficient method. The reaction is robust, with yields typically exceeding 70%. For researchers seeking to maximize output, the use of a p-benzoquinone catalyst presents a simple and effective strategy for yield enhancement. Careful execution of the workup and purification steps is critical for obtaining a high-purity product, free from the over-oxidized 4,4'-dinitrostilbene byproduct. The resulting compound serves as a valuable precursor for advanced materials, underscoring the importance of its reliable and efficient synthesis.

References

- Ramsinghani, R. G., & Filmwala, Z. A. (2019). A NOVEL METHOD OF SYNTHESIS OF 1,2-BIS (4- NITRO PHENYL)ETHANE USING A FISH TANK AERATOR & A COMPARATIVE STUDY OF ITS CATALYTIC REDUCTION TO 4,4'-(ETHANE-1,2- DIYL)DIANILINE BY TWO METHODS. Journal of Emerging Technologies and Innovative Research (JETIR), 6(2), 177-183. [Link]

- Stansbury, H., & Proops, W. (1961). Notes-Oxidation of p-Nitrotoluene to 4,4'-Dinitrobibenzyl and 4,4'-Dinitrostilbene. The Journal of Organic Chemistry, 26(10), 4162-4163. [Link]

- House, H. O. (1954). p,p'-DINITROBIBENZYL. Organic Syntheses, 34, 35. [Link]

- Bayer AG. (1986). Process for the preparation of 4,4'-dinitrodibenzyls.

- Bayer AG. (1986). Process for the preparation of 4,4'-dinitrodibenzyls.

- Chandalia, S. B., & Mukhopadhyay, S. (1999). Kinetics of Catalyzed Liquid-Phase Oxidation of p-Nitrotoluene by Air in Basic Medium. Organic Process Research & Development, 3(6), 431-434. [Link]

- Bayer AG. (1991). Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid.

- Stansbury, H., & Proops, W. (1961). Notes-Oxidation of p-Nitrotoluene to 4,4'-Dinitrobibenzyl and 4,4'-Dinitrostilbene. The Journal of Organic Chemistry. [Link]

- Stansbury, H., & Proops, W. (1961). Notes-Oxidation of p-Nitrotoluene to 4,4'-Dinitrobibenzyl and 4,4'-Dinitrostilbene. American Chemical Society. [Link]

- Kinetic study on the oxidation of p-nitrotoluene-o-sulfonic acid to prepare 4,4′-dinitrobibenzyl-2,2′-disulfonic acid. (2009).

- Robertson, J. B., Spain, J. C., Haddock, J. D., & Gibson, D. T. (1992). Oxidation of nitrotoluenes by toluene dioxygenase: evidence for a monooxygenase reaction. Applied and Environmental Microbiology, 58(8), 2643-2648. [Link]

- Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. (2012).

- Wikipedia. (n.d.). 4-Nitrotoluene. [Link]

- Chakraborty, S., & Smith, J. N. (1967). Comparative detoxication. 12. The oxidation on p-nitrotoluene and p-nitroethylbenzene in insects. Biochemical Journal, 102(2), 498-503. [Link]

- PrepChem. (n.d.).

- Process for the preparation of 1,2-di-(o-or p-nitrophenyl)-ethanol. (1974).

- Preparation method of 4,4'-dinitrodiphenyl ether. (2012).

- PrepChem. (n.d.). Synthesis of 1,2-bis(4-nitrophenoxy)ethane. [Link]

- PubChem. (n.d.). This compound. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CA1255332A - Process for the preparation of 4,4'-dinitrodibenzyls - Google Patents [patents.google.com]

- 4. EP0206147B1 - Process for the preparation of 4,4'-dinitrodibenzyls - Google Patents [patents.google.com]

- 5. jetir.org [jetir.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C14H12N2O4 | CID 69776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Nitrotoluene - Wikipedia [en.wikipedia.org]

The Core Mechanism of Oxidative Coupling of p-Nitrotoluene: A Technical Guide for Researchers

Introduction: The Industrial Significance of a Classic Transformation

The oxidative coupling of p-nitrotoluene is a cornerstone reaction in industrial organic synthesis, primarily serving as the key pathway to 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS). This intermediate is of paramount importance in the manufacturing of optical brighteners and various dyes.[1][2] The transformation, which involves the formation of a carbon-carbon bond between two p-nitrotoluene moieties, is a classic example of benzylic C-H bond functionalization. A thorough understanding of its underlying mechanism is crucial for process optimization, yield improvement, and the development of more sustainable and efficient synthetic routes. This guide provides an in-depth exploration of the core mechanism, key influencing factors, and practical experimental protocols for the oxidative coupling of p-nitrotoluene.

The Core Reaction Mechanism: A Stepwise Elucidation

The oxidative coupling of p-nitrotoluene to 4,4'-dinitrostilbene is not a direct conversion but rather a multi-step process that proceeds through key intermediates. The reaction is typically carried out in a basic medium with the aid of an oxidizing agent. The generally accepted mechanism involves the formation of a benzylic anion, followed by oxidative dimerization to a bibenzyl intermediate, which is subsequently oxidized to the final stilbene product. For the industrially relevant synthesis of DNS, the starting material is the sulfonated derivative of p-nitrotoluene, namely p-nitrotoluene-2-sulfonic acid (p-NTSA).

Step 1: Formation of the p-Nitrobenzyl Anion

The reaction is initiated by the deprotonation of the methyl group of p-nitrotoluene (or p-NTSA) by a strong base. The electron-withdrawing nature of the nitro group significantly increases the acidity of the benzylic protons, facilitating the formation of a resonance-stabilized p-nitrobenzyl anion.[3] This initial acid-base reaction is a critical step and is highly dependent on the strength of the base and the reaction solvent.

Caption: Formation of the p-nitrobenzyl anion.

Step 2: Oxidative Dimerization to 4,4'-Dinitrobibenzyl

The p-nitrobenzyl anion undergoes a single-electron transfer (SET) to an oxidizing agent, generating a p-nitrobenzyl radical. This radical species is highly reactive and rapidly dimerizes to form 4,4'-dinitrobibenzyl (or its disulfonated analog).[4][5] This dimerization is a key carbon-carbon bond-forming step in the overall transformation. The choice of oxidant plays a crucial role in the efficiency of this step.

Step 3: Oxidation of 4,4'-Dinitrobibenzyl to 4,4'-Dinitrostilbene

The final step in the formation of the stilbene product is the oxidation of the 4,4'-dinitrobibenzyl intermediate. This step involves the removal of two hydrogen atoms from the ethane bridge, leading to the formation of a double bond. This oxidation also requires the presence of an oxidizing agent and is often facilitated by elevated temperatures.

The overall transformation can be visualized as follows:

Caption: Overall reaction pathway for the oxidative coupling of p-nitrotoluene.

Key Influencing Factors in the Oxidative Coupling Reaction

The efficiency and selectivity of the oxidative coupling of p-nitrotoluene are highly dependent on several critical reaction parameters.

The Role of the Base

A sufficiently strong base is required to deprotonate the weakly acidic methyl group of p-nitrotoluene. Common bases employed include alkali metal hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., sodium methoxide, potassium tert-butoxide).[3][6] The concentration of the base can also influence the reaction rate.[7]

The Oxidizing Agent

A variety of oxidizing agents have been utilized for this transformation, including:

-

Air/Oxygen: Often used in conjunction with a catalyst, providing a green and economical option.[6]

-

Sodium Hypochlorite: A strong and effective oxidant.[1]

-

Bromine: Can be used for the oxidative coupling of o-nitrotoluene to achieve high yields.[8]

-

Hydrogen Peroxide: Another potential oxidant for this type of reaction.[3]

The choice of oxidant can significantly impact the reaction conditions and the formation of byproducts.

Catalysis

The use of catalysts can enhance the reaction rate and selectivity under milder conditions. Transition metal catalysts, such as those based on cobalt and manganese, have been shown to be effective.[2][6] Metalloporphyrins have also been investigated as biomimetic catalysts for the oxidation of p-nitrotoluene.

Experimental Protocols

The following protocols are representative examples of the oxidative coupling of p-nitrotoluene and its derivatives, synthesized from the literature.

Protocol 1: Oxidative Coupling of p-Nitrotoluene-2-Sulfonic Acid with Air Oxidation

This protocol is based on the industrial synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid.

Materials:

-

p-Nitrotoluene-2-sulfonic acid (p-NTSA)

-

Sodium Hydroxide (NaOH)

-

Manganese Sulfate (MnSO₄) (catalyst)

-

Water

-

Organic Solvent (e.g., ethylene glycol dimethyl ether)[2]

Procedure:

-

In a suitable reactor, charge a mixture of water, organic solvent, manganese sulfate, and sodium hydroxide at a controlled temperature (e.g., 40°C).[2]

-

Slowly add an aqueous solution of p-NTSA to the reaction mixture while vigorously stirring.

-

Introduce a stream of air or oxygen into the reaction mixture.

-

Maintain the reaction at the specified temperature for a set period, monitoring the reaction progress by a suitable analytical method such as HPLC.

-

Upon completion, the product, disodium 4,4'-dinitrostilbene-2,2'-disulfonate, can be isolated and purified.

Caption: A representative experimental workflow for the oxidative coupling of p-NTSA.

Data Presentation: A Comparative Overview of Reaction Systems

The following table summarizes various reaction conditions and their reported outcomes for the oxidative coupling of nitrotoluene derivatives.

| Starting Material | Base | Oxidant | Catalyst | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |

| p-NTSA | NaOH | Air/O₂ | MnSO₄ | Water/Organic | 40 | - | DNS | 93.9 | [2] |

| p-Nitrotoluene | - | Air | Cobalt Phthalocyanine | Basic Medium | 28 | 18 h | p-Nitrobenzoic Acid | 96 (selectivity) | [6] |

| o-Nitrotoluene | KOt-Bu | Br₂ | - | THF | - | - | 2,2'-Dinitrobibenzyl | 95 | [8] |

| o-Nitrotoluene | KOH | Air/O₂ | - | Methanol | - | - | 2,2'-Dinitrobibenzyl | 36 | [8] |

Note: DNS refers to 4,4'-dinitrostilbene-2,2'-disulfonic acid.

Conclusion

The oxidative coupling of p-nitrotoluene is a well-established and industrially vital reaction. Its mechanism, proceeding through the formation of a benzylic anion and subsequent oxidative dimerization, is a classic illustration of C-H bond activation. A comprehensive understanding of the interplay between the base, oxidant, catalyst, and reaction conditions is essential for researchers and chemical engineers seeking to optimize this transformation. The protocols and data presented in this guide offer a solid foundation for further investigation and development in this area, paving the way for more efficient and sustainable chemical manufacturing processes.

References

- Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid. (n.d.). Google Patents.

- Mukhopadhyay, S., & Chandalia, S. B. (1999). Kinetics of Catalyzed Liquid-Phase Oxidation of p-Nitrotoluene by Air in Basic Medium. Organic Process Research & Development, 3(6), 433-436.

- Zhang, F., Zhang, G., & Wang, W. (2012). Kinetic study on the preparation of 4,4′-dinitrostilbene-2,2′-disulfonic acid (I)—kinetic study on the oxidation of 4,4′-dinitrobibenzyl-2,2′-disulfonic acid to prepare 4,4′-dinitrostilbene-2,2′-disulfonic acid. Journal of Chemical and Pharmaceutical Research, 4(1), 235-241.

- Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. (2023). Molecules, 28(15), 5869.

- 4,4'-Dinitrobibenzyl. (n.d.). NIST WebBook.

- Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts. (n.d.). Google Patents.

- Strategies in the synthesis of dibenzo[b,f]heteropines. (2023). Beilstein Journal of Organic Chemistry, 19, 700-718.

- Oxidative Coupling Reactions. (n.d.). University of Mainz.

Sources

- 1. US4952725A - Process for the preparation of 4,4'dinitrostilbene-2,2'-disulfonic acid and its salts - Google Patents [patents.google.com]

- 2. US5808141A - Process for preparing 4,4'-dinitrostilbene-2,2'-disulphonic acid - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Oxidative Coupling Reactions | FB 09 - Department of Chemistry - AK Waldvogel [aksw.uni-mainz.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

physical and chemical properties of 1,2-Bis(4-nitrophenyl)ethane

An In-depth Technical Guide to 1,2-Bis(4-nitrophenyl)ethane: Properties, Synthesis, and Applications

Introduction

This compound, also known as 4,4'-Dinitrobibenzyl, is a crystalline nitroaromatic compound with the molecular formula C₁₄H₁₂N₂O₄.[1] It is characterized by a bibenzyl core, where an ethane bridge links two 4-nitrophenyl groups.[1] This symmetrical structure, combined with the strong electron-withdrawing nature of the two nitro groups, dictates its chemical reactivity and makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of the , its synthesis, and its primary applications, with a focus on its role as a precursor in materials science.

Physicochemical Properties

The fundamental are summarized below. These characteristics are essential for its handling, storage, and application in various chemical transformations.

| Property | Value | Source |

| IUPAC Name | 1-nitro-4-[2-(4-nitrophenyl)ethyl]benzene | [2] |

| Synonyms | 4,4'-Dinitrobibenzyl | [1][2] |

| CAS Number | 736-30-1 | [1][2] |

| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][2] |

| Molecular Weight | 272.26 g/mol | [1][2] |

| Appearance | Crystalline solid | [1] |

| InChI Key | BSNKHEKTRWNNAC-UHFFFAOYSA-N | [1][2] |

Molecular Structure

The structure of this compound features two nitro-substituted benzene rings connected by a flexible two-carbon (ethane) linker. This arrangement is key to its utility, particularly in polymer chemistry.

Caption: Chemical structure of this compound.

Synthesis and Purification

A common method for synthesizing this compound involves the oxidative coupling of p-nitrotoluene.[3] One innovative approach utilizes a simple fish tank aerator to supply oxygen for the oxidation in a basic methanolic solution, with p-benzoquinone acting as a catalyst.[3]

Experimental Protocol: Synthesis from p-Nitrotoluene

This protocol describes a laboratory-scale synthesis adapted from published methods.[3]

-

Reaction Setup: In a round-bottomed flask, dissolve p-nitrotoluene in methanol.

-

Addition of Base and Catalyst: Add potassium hydroxide (KOH) to create a strongly alkaline medium. Introduce a catalytic amount of p-benzoquinone.

-

Oxidation: Submerge the tube from a fish tank aerator into the solution to bubble air (oxygen) through the mixture continuously.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, neutralize the mixture and perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by recrystallization from a solvent like ethyl acetate to yield the final product.[3]

Chemical Reactivity and Key Transformations

The chemistry of this compound is dominated by the reactivity of the nitro groups.

Reduction of Nitro Groups

The most significant reaction of this compound is the reduction of its two nitro groups to primary amines.[1] This transformation yields 4,4'-(ethane-1,2-diyl)dianiline, a highly valuable diamine monomer.[1][3] This reduction is typically achieved through catalytic hydrogenation.[1]

Common methods for this reduction include:

-

Catalytic Hydrogenation with Raney Nickel: This can be performed using hydrogen gas under pressure in an autoclave or with hydrazine hydrate as the hydrogen source at atmospheric pressure.[1][3] The autoclave method has been reported to give a higher yield.[3]

Caption: Key transformation of this compound.

Stability

Despite the presence of benzylic protons, this compound shows notable stability under certain basic conditions. Studies have demonstrated that it does not undergo α-E1cB (Elimination, Unimolecular, conjugate Base) elimination when treated with ethanolic sodium hydroxide.[1]

Spectral Characterization

Spectroscopic methods are crucial for confirming the structure and purity of this compound.

-

Infrared (IR) Spectroscopy: Vibrational spectroscopy is used to identify the key functional groups. The spectrum will prominently feature strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro groups (NO₂).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The ¹H NMR spectrum would show signals for the aromatic protons and a characteristic singlet for the four protons of the ethane bridge.[2]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum typically shows the molecular ion peak [M]⁺ at m/z 272.[1][2] A prominent base peak is often observed at m/z 136, corresponding to the cleavage of the C-C bond of the ethane bridge.[1]

Applications in Research and Industry

The primary utility of this compound is not as an end-product but as a critical intermediate.

-

Polymer Synthesis: Its most important application is as a precursor to 4,4'-(ethane-1,2-diyl)dianiline.[1] This diamine is a monomer used in the production of high-performance polymers like polybenzimidazoles (PBIs), which are known for their exceptional thermal stability and mechanical strength.[1]

-

Electronic Materials: The distinct molecular architecture and electron-deficient nature of the compound make it a subject of interest for the development of novel electronic materials, where it can be explored for charge transport properties.[1]

-

Drug Research: While not a drug itself, the bibenzyl moiety is present in many natural products with biological activity, including cytotoxic, antimitotic, and neuroprotective agents.[3] The synthesis of derivatives from this core structure remains an area of interest for drug discovery.

Safety and Handling

This compound is intended for research and manufacturing use only and is not for human or veterinary applications.[1] According to GHS classifications, it may be harmful if swallowed, in contact with skin, or if inhaled.[2] Researchers should always consult the Safety Data Sheet (SDS) for detailed information on proper handling, storage, personal protective equipment, and disposal procedures.

Conclusion

This compound is a well-defined chemical compound whose significance lies in its role as a synthetic building block. The reactivity of its terminal nitro groups allows for a straightforward conversion to 4,4'-(ethane-1,2-diyl)dianiline, a key component in the synthesis of advanced, high-stability polymers. Its stable bibenzyl core and predictable reactivity make it a reliable and valuable intermediate for researchers in materials science and organic synthesis.

References

- a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. Jetir.Org, [Link].

- This compound | C14H12N2O4 | CID 69776. PubChem, [Link].

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1,2-Bis(4-nitrophenyl)ethane

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2-bis(4-nitrophenyl)ethane, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical principles governing the spectral features of this molecule, present detailed experimental data with peak assignments, and provide a robust, field-tested protocol for acquiring high-quality NMR spectra. The guide is structured to offer not just data, but a deeper understanding of the molecule's electronic and structural characteristics as revealed by NMR.

Introduction: The Structural Significance of this compound

This compound, also known as 4,4'-dinitrobibenzyl, is a bifunctional molecule featuring a central ethane bridge connecting two para-substituted nitrophenyl rings. Its molecular formula is C₁₄H₁₂N₂O₄, and its molecular weight is 272.26 g/mol .[1] The presence of the two electron-withdrawing nitro groups significantly influences the electronic environment of the entire molecule, making it a valuable precursor in the synthesis of various polymers and pharmacologically active compounds.[1] Accurate structural confirmation and purity assessment are paramount in its application, and NMR spectroscopy stands as the most powerful tool for this purpose.

This guide will explore the nuances of the ¹H and ¹³C NMR spectra of this compound, explaining the observed chemical shifts and coupling patterns based on the molecule's symmetry and the electronic effects of its functional groups.

Principles of NMR Analysis for this compound

The structural features of this compound give rise to a distinct and interpretable NMR signature. The molecule possesses a C₂ axis of symmetry, which simplifies the spectra by rendering certain protons and carbons chemically equivalent.

¹H NMR Spectroscopy: Probing the Proton Environments

The proton NMR spectrum is anticipated to show two main sets of signals corresponding to the aromatic protons and the aliphatic protons of the ethane bridge.

-

Aromatic Protons: The two phenyl rings are chemically equivalent due to the molecule's symmetry. Within each ring, the protons ortho and meta to the nitro group are also equivalent to their counterparts on the other ring. The strong electron-withdrawing nature of the nitro group (-NO₂) deshields the aromatic protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted benzene (δ 7.34 ppm). The protons ortho to the nitro group are expected to be the most deshielded. The coupling between the ortho and meta protons will result in a characteristic doublet of doublets or an AA'BB' system.

-

Aliphatic Protons: The four protons of the central ethane bridge (-CH₂-CH₂-) are chemically equivalent and are expected to appear as a single, sharp singlet in the ¹H NMR spectrum.[2] This is because there are no adjacent, non-equivalent protons to cause spin-spin splitting. Their chemical shift will be influenced by the adjacent aromatic rings.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.

-

Aromatic Carbons: Due to the molecule's symmetry, only four signals are expected for the eight aromatic carbons. The carbon atom directly attached to the nitro group (ipso-carbon) will be significantly deshielded. The other aromatic carbons will also show distinct chemical shifts based on their position relative to the nitro and ethyl groups.

-

Aliphatic Carbons: The two equivalent carbons of the ethane bridge will give rise to a single signal in the aliphatic region of the spectrum.

Experimental NMR Data and Peak Assignments

The following tables summarize the experimentally observed ¹H and ¹³C NMR data for this compound. The data is a composite of information from reliable chemical suppliers and is consistent with theoretical predictions.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 8.10 | Multiplet | 8H | Aromatic Protons (H-2, H-3, H-5, H-6, H-2', H-3', H-5', H-6') |

| ~4.62 | Singlet | 4H | Ethane Bridge Protons (-CH₂-CH₂-) |

Note: The aromatic region often presents as a complex multiplet due to second-order effects in the AA'BB' spin system. The exact chemical shifts and coupling constants can be determined with higher field NMR instruments and spectral simulation.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| 113.91 - 147.72 | Aromatic Carbons |

| ~37.03 | Ethane Bridge Carbons (-CH₂-CH₂-) |

Note: The specific assignments for the individual aromatic carbons require more detailed 2D NMR experiments such as HSQC and HMBC for unambiguous correlation. The chemical shift of the ethane bridge carbons in the reduced form, 4,4'-(ethane-1,2-diyl)dianiline, is reported to be around 37.03 ppm, which is in close agreement with the expected value for the dinitro compound.[3]

Experimental Protocol for NMR Spectroscopy

Acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for the preparation and analysis of a this compound sample.

Sample Preparation

-

Weighing the Sample: Accurately weigh 5-20 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices.[4]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.[4]

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the sample.

NMR Instrument Setup and Data Acquisition

The following is a general procedure for a modern NMR spectrometer. Specific commands and settings may vary between instruments.

-

Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

A 90° pulse angle and a sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically sufficient.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2 seconds is generally adequate.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Visualization of Key Concepts

To better illustrate the relationships between the molecular structure and the expected NMR data, the following diagrams are provided.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with IUPAC numbering.

NMR Acquisition Workflow

Caption: A simplified workflow for acquiring and analyzing NMR spectra.

Conclusion

NMR spectroscopy is an indispensable technique for the structural verification and analysis of this compound. The symmetry of the molecule simplifies its ¹H and ¹³C NMR spectra, allowing for straightforward interpretation. The electron-withdrawing nitro groups exert a significant deshielding effect on the aromatic protons and carbons, providing key insights into the electronic structure of the molecule. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality NMR data, ensuring the integrity of their scientific work.

References

- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI News. [Link]

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- National Institute of Standards and Technology. (n.d.). 4,4'-Dinitrobibenzyl. NIST Chemistry WebBook.

- Pawar, S. A., et al. (2019). A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank aerator and its reduction to 4,4'-(ethane-1,2-diyl)dianiline. Journal of Emerging Technologies and Innovative Research (JETIR), 6(2), 177-182. [Link]

- Pawar, S. A., et al. (2019). a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a.

- University of Wyoming. (n.d.). Basic Experiment Setup and Basic NMR Spectrometer Operation Setup for Bruker 300 MHz, 400 MHz, and 600 MHz NMR spectrometers.

Sources

An In-depth Technical Guide to the FT-IR Spectrum of 1,2-Bis(4-nitrophenyl)ethane

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1,2-Bis(4-nitrophenyl)ethane (CAS 736-30-1), also known as 4,4'-Dinitrobibenzyl. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical basis of the compound's vibrational modes, presents a robust experimental protocol for spectral acquisition via Attenuated Total Reflectance (ATR), and offers a detailed interpretation of the resulting spectrum. By explaining the causality behind experimental choices and analytical assignments, this guide serves as a self-validating framework for using FT-IR spectroscopy to confirm the molecular structure and assess the purity of this critical chemical intermediate.

Introduction: The Molecular Context

This compound is a nitroaromatic compound characterized by a central ethane bridge linking two para-substituted nitrophenyl groups.[1] The strong electron-withdrawing nature of the two nitro groups significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in the synthesis of various organic materials, including diamines used in polymer production.[1][2]

Given its foundational role, verifying the structural integrity of this compound is paramount. FT-IR spectroscopy emerges as a primary analytical tool for this purpose. It is a rapid, non-destructive technique that provides a unique molecular "fingerprint" by probing the vibrational transitions of a molecule's functional groups when exposed to infrared radiation.[3] This guide will elucidate the characteristic FT-IR spectrum, enabling scientists to confidently identify the compound and distinguish it from potential reactants, byproducts, or impurities.

Molecular Structure and Predicted Vibrational Modes

To interpret the FT-IR spectrum, one must first understand the molecule's constituent parts and their expected vibrational behaviors. The structure of this compound contains three key components, each with associated, predictable IR absorptions:

-

The Nitro Groups (-NO₂): These are the most prominent functional groups and are expected to produce the strongest and most diagnostic peaks in the spectrum. They exhibit two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch.[4][5]

-

The Para-Disubstituted Benzene Rings: The aromatic rings give rise to characteristic C-H and C=C stretching vibrations. Critically, the 1,4-substitution pattern produces a distinct C-H out-of-plane bending (wagging) absorption that is highly diagnostic.

-

The Ethane Bridge (-CH₂-CH₂-): The aliphatic linker will show characteristic C-H stretching and bending vibrations.

Below is a diagram illustrating the molecular structure.

Caption: Molecular structure of this compound.

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred sampling technique for analyzing solid powders like this compound.[6] Its primary advantage is the elimination of extensive sample preparation, such as the creation of KBr pellets. The sample is simply placed in direct contact with a high-refractive-index crystal (e.g., diamond or zinc selenide), ensuring high-quality, reproducible data.[6][7][8]

Causality of Method Selection

-

Why ATR? Traditional transmission methods require the sample to be optically transparent, necessitating dilution in a matrix (KBr) or dissolution in a solvent. These steps are time-consuming and can introduce contaminants (e.g., water in KBr). ATR analyzes the sample in its neat form, providing a cleaner, faster, and more direct measurement.[9]

-

Why a Pressure Arm? For solid samples, applying consistent pressure via a calibrated arm is crucial. It ensures optimal and reproducible contact between the sample and the ATR crystal, which is necessary for a strong and accurate signal.[6]

Workflow Diagram

Caption: Standard workflow for ATR-FT-IR analysis of a solid sample.

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FT-IR spectrometer has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Collection: Before analyzing the sample, a background spectrum must be collected with the clean, empty ATR crystal. This measurement accounts for the instrumental and environmental absorbance and is automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (typically 1-2 mg) of the this compound powder directly onto the center of the ATR crystal.[7]

-

Engage Pressure Arm: Lower the pressure arm until it makes contact with the sample, ensuring it is fully engaged to apply consistent and even pressure. This maximizes the contact area and the quality of the resulting spectrum.

-

Spectral Acquisition: Collect the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to achieve a high signal-to-noise ratio.

-

Data Processing: The collected interferogram is automatically converted to a spectrum via Fourier Transform. Apply a standard ATR correction algorithm, which accounts for the wavelength-dependent depth of penetration of the evanescent wave.[9] A baseline correction may also be applied to correct for any scattering effects or instrumental drift.

-

Cleaning: After analysis, retract the pressure arm, remove the sample powder, and clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) on a soft lab wipe.

FT-IR Spectrum Analysis and Interpretation

The FT-IR spectrum of this compound is dominated by the strong absorptions of the nitro groups, with clear contributions from the aromatic and aliphatic moieties. The key absorption bands are summarized in the table below and discussed in detail afterward.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| 2970 - 2850 | Medium | Aliphatic C-H (-CH₂-) | Stretching |

| 1530 - 1490 | Strong | Aromatic Nitro Group (NO₂) | Asymmetric Stretch |

| 1610 - 1585 | Medium | Aromatic C=C | Ring Stretching |

| 1510 - 1475 | Medium | Aromatic C=C | Ring Stretching |

| 1355 - 1335 | Strong | Aromatic Nitro Group (NO₂) | Symmetric Stretch |

| 860 - 840 | Strong | 1,4-Disubstituted Aromatic Ring | C-H Out-of-Plane Bend |

| ~720 | Weak | -CH₂- | Rocking Bend |

Detailed Spectral Region Breakdown

-

C-H Stretching Region (3100 - 2850 cm⁻¹):

-

Absorptions observed between 3100 and 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic rings.[3]

-

The peaks in the 2970-2850 cm⁻¹ range are assigned to the asymmetric and symmetric C-H stretching vibrations of the methylene (-CH₂-) groups in the ethane linker.[10] The presence of both aromatic and aliphatic C-H stretches is a primary confirmation of the core structure.

-

-

Aromatic and Nitro Group Region (1610 - 1300 cm⁻¹):

-

This region contains the most diagnostic peaks. The two most intense bands in the entire spectrum belong to the nitro groups. Aromatic nitro compounds consistently show a strong asymmetric N-O stretch between 1550-1475 cm⁻¹ and a strong symmetric N-O stretch between 1360-1290 cm⁻¹.[4][5][11] The precise positions are sensitive to the electronic environment.

-

Overlaid in this region are medium-intensity peaks from the C=C stretching vibrations within the aromatic rings, typically found around 1600 cm⁻¹ and 1500 cm⁻¹.[3]

-

-

Fingerprint and Out-of-Plane Bending Region (< 1000 cm⁻¹):

-

This region contains many complex vibrations, but one peak is of high diagnostic value: the strong absorption between 860-840 cm⁻¹. This band arises from the out-of-plane bending of the two adjacent C-H bonds on the para-disubstituted benzene rings.[2] Its presence is a definitive marker for the 1,4-substitution pattern.

-

A weak methylene rocking vibration may also be observed near 720 cm⁻¹.[10]

-

A Self-Validating System for Quality Control

The FT-IR spectrum serves as a powerful, self-validating system for confirming the identity of this compound. The molecule's identity can be asserted with high confidence only when the following spectral features are concurrently observed:

-

Presence of Nitro Groups: Two very strong absorption bands located at approximately 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric).

-

Presence of an Aliphatic Linker: C-H stretching bands below 3000 cm⁻¹.

-

Presence of Aromatic Rings: C-H stretching bands above 3000 cm⁻¹ and C=C ring stretches around 1600-1450 cm⁻¹.

-

Correct Substitution Pattern: A strong C-H out-of-plane bending peak around 850 cm⁻¹ confirming 1,4-disubstitution.

The absence of other significant peaks is equally important. For example, the absence of a broad absorption around 3500-3300 cm⁻¹ confirms the nitro groups have not been reduced to amino (-NH₂) groups.[2] Similarly, the absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ indicates the ethane bridge has not been oxidized.

Conclusion

The FT-IR spectrum of this compound is distinct and rich in structural information. The key diagnostic features are the exceptionally strong asymmetric and symmetric stretching bands of the nitro groups, complemented by clear evidence of the aliphatic ethane bridge and the specific para-substitution pattern on the aromatic rings. By following the robust ATR-FTIR protocol and analytical framework presented in this guide, researchers can reliably verify the identity and purity of this compound, ensuring the integrity of subsequent synthetic applications in drug development and materials science.

References

- Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry.

- IR Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder.

- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent.

- Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341–6351.

- FTIR-ATR spectra of neat 1,2-bis(4-nitrophenoxy)ethane (BNE) and 1,2-bis(4-aminophenoxy)ethane (BAE). (n.d.). ResearchGate.

- Table of Characteristic IR Absorptions. (n.d.). Millersville University.

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.

- Sample Preparation – FT-IR/ATR. (n.d.). University of Florida, Polymer Chemistry Characterization Lab.

- A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank aerator. (2019). Journal of Emerging Technologies and Innovative Research (JETIR), 6(2).

- This compound. (n.d.). PubChem.

- Schuttlefield, J. D., & Grassian, V. H. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 88(9), 1249–1255.

- Protocol device used for FTIR-ATR spectroscopy. (n.d.). ResearchGate.

- Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd.

- Smith, B. C. (2015). How to Properly Compare Spectra, and Determining Alkane Chain Length From Infrared Spectra. Spectroscopy Online.

Sources

- 1. benchchem.com [benchchem.com]

- 2. jetir.org [jetir.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. agilent.com [agilent.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

An In-Depth Technical Guide to the Structural Elucidation of 1,2-Bis(4-nitrophenyl)ethane

Foreword: Navigating the Landscape of Molecular Structure

To our fellow researchers, scientists, and drug development professionals, this guide delves into the structural characterization of 1,2-Bis(4-nitrophenyl)ethane, a molecule of significant interest in materials science and as a synthetic precursor. While a comprehensive search of public crystallographic databases indicates that a single-crystal X-ray structure for this specific compound has not been publicly deposited, this guide provides a robust framework for its structural elucidation. We will explore the synthesis, characterization, and the procedural intricacies of determining its crystal structure, drawing upon established methodologies and data from closely related compounds to illustrate key principles. This approach ensures a scientifically rigorous and practically insightful exploration of the topic.

Introduction to this compound: A Molecule of Interest

This compound, also known as 4,4'-dinitrobibenzyl, is a crystalline nitroaromatic compound with the molecular formula C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol .[1] Its structure is characterized by a central ethane bridge connecting two 4-nitrophenyl groups. The presence of the strong electron-withdrawing nitro groups significantly influences the molecule's chemical reactivity and its potential applications.[1]

Primarily, this compound serves as a crucial intermediate in the synthesis of high-performance polymers.[1] The reduction of its nitro groups yields 4,4'-(ethane-1,2-diyl)dianiline, a diamine monomer essential for producing polymers like polybenzimidazoles (PBIs), which are known for their exceptional thermal and mechanical stability.[1] Furthermore, its distinct molecular architecture makes it a candidate for investigation in the development of novel electronic materials.[1]

Synthesis and Spectroscopic Characterization

A reliable understanding of a compound's crystal structure begins with its pure synthesis and thorough spectroscopic characterization to confirm its molecular identity.

Synthetic Pathway

A common and effective method for the synthesis of this compound involves the oxidative coupling of p-nitrotoluene in an alkaline medium.[2] One innovative approach utilizes a fish tank aerator to provide a continuous supply of oxygen for the oxidation, with p-benzoquinone acting as a catalyst in a methanolic potassium hydroxide solution.[2]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve p-nitrotoluene in methanol.

-

Addition of Base and Catalyst: Add a catalytic amount of p-benzoquinone and a solution of potassium hydroxide in methanol to the flask.

-

Oxidation: Introduce a continuous stream of air or oxygen into the reaction mixture using an aerator at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Purification: The crude product can be purified by recrystallization from a solvent such as benzene to yield yellow crystals.[2]

Spectroscopic Confirmation

Before proceeding to crystallographic analysis, the identity and purity of the synthesized this compound must be confirmed using various spectroscopic techniques.

| Technique | Expected Observations | Significance |

| ¹H NMR | Signals corresponding to the aromatic protons on the nitrophenyl rings and a characteristic singlet for the ethane bridge protons (-CH₂-CH₂-). | Confirms the presence of the key structural motifs. |

| ¹³C NMR | Resonances for the aliphatic carbons of the ethane bridge and the aromatic carbons, with the carbons attached to the nitro groups shifted downfield. | Provides a map of the carbon skeleton of the molecule. |

| FT-IR | Strong absorption bands characteristic of the nitro groups (asymmetric and symmetric stretching), as well as bands for the aromatic C-H and C=C stretching.[1] | Identifies the key functional groups present in the molecule. |

| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z 272, corresponding to the molecular weight of the compound. A prominent base peak at m/z 136 is also expected, resulting from the cleavage of the central C-C bond of the ethane bridge to form the stable 4-nitrobenzyl cation.[1] | Confirms the molecular weight and provides insights into the fragmentation pattern, supporting the proposed structure. |

The Path to a Crystal Structure: A Methodological Workflow

The determination of a molecule's crystal structure is a meticulous process that bridges chemistry, physics, and computational science. The following workflow outlines the essential steps.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Growing High-Quality Single Crystals

The cornerstone of successful X-ray crystallography is the availability of a high-quality single crystal. For a compound like this compound, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration promotes the formation of well-ordered crystals.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

The choice of solvent is critical and often determined empirically. For this compound, solvents like benzene, toluene, or mixtures containing ethyl acetate could be explored.[2]

Single-Crystal X-ray Diffraction: Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the path of a focused X-ray beam. Modern diffractometers equipped with sensitive detectors collect the diffraction pattern as the crystal is rotated.

Experimental Protocol: X-ray Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a glass fiber or a cryo-loop.

-

Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption) to yield a set of structure factors.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined. For organic molecules, direct methods or Patterson methods are commonly used to solve the "phase problem" and generate an initial electron density map.

-

Structure Refinement: The initial atomic positions and their thermal displacement parameters are refined against the experimental data using least-squares methods. This iterative process minimizes the difference between the observed and calculated structure factors, resulting in a precise and accurate final structure.

A Case Study: Crystal Structure of 1,2-Bis(2,4,6-trinitrophenyl)ethane

In the absence of a published structure for this compound, we can gain valuable insights by examining the crystal structure of a closely related compound, 1,2-Bis(2,4,6-trinitrophenyl)ethane.[3] This molecule features additional nitro groups on the phenyl rings, which will influence its crystal packing through different intermolecular interactions.

The crystal structure of 1,2-Bis(2,4,6-trinitrophenyl)ethane reveals a centrosymmetric molecule where the midpoint of the central C-C bond is located on an inversion center.[3]

Crystallographic Data for 1,2-Bis(2,4,6-trinitrophenyl)ethane [3]

| Parameter | Value |

| Chemical Formula | C₁₄H₈N₆O₁₂ |

| Formula Weight | 452.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8468 (5) |

| b (Å) | 8.1253 (11) |

| c (Å) | 17.977 (2) |

| β (°) | 97.154 (8) |

| Volume (ų) | 847.38 (17) |

| Z | 2 |

The crystal packing of this molecule is stabilized by weak intermolecular C-H···O hydrogen bonds.[3] The analysis of such interactions is crucial for understanding the solid-state properties of these materials.

Caption: Key Intermolecular Forces Influencing Crystal Packing.

For this compound, we would anticipate that intermolecular interactions involving the nitro groups, such as C-H···O hydrogen bonds and potentially dipole-dipole interactions between nitro groups of adjacent molecules, would play a significant role in the crystal packing. The relative orientation of the two phenyl rings (the torsion angle around the central C-C bond) would also be a key structural feature.

Implications for Drug Development and Materials Science

A detailed understanding of the crystal structure of this compound and its derivatives is paramount for their application. In drug development, the solid-state structure of an active pharmaceutical ingredient (API) or an intermediate can influence its solubility, dissolution rate, and bioavailability. Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration, as different polymorphs can have different physicochemical properties.

In materials science, the crystal packing dictates the bulk properties of the material, including its mechanical strength, thermal stability, and electronic properties. For molecules like this compound, the intermolecular interactions in the solid state can influence charge transport, making them relevant for organic electronics.

Conclusion and Future Directions

While the definitive crystal structure of this compound remains to be publicly reported, this guide has provided a comprehensive technical overview of the methodologies required for its determination. From synthesis and spectroscopic characterization to the intricacies of single-crystal X-ray diffraction, the path to elucidating its solid-state structure is well-defined. The analysis of closely related compounds provides valuable predictive insights into the likely intermolecular interactions that govern its crystal packing.

The determination and publication of the crystal structure of this compound would be a valuable contribution to the chemical and materials science communities, providing a foundational piece of data for further research into its properties and applications.

References

- JETIR. (2019, February). a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. Journal of Emerging Technologies and Innovative Research, 6(2).

- National Center for Biotechnology Information. (n.d.). 1,2-Bis(2,4,6-trinitrophenyl)ethane. PubChem.

Sources

An In-depth Technical Guide to the Solubility of 1,2-Bis(4-nitrophenyl)ethane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Bis(4-nitrophenyl)ethane (also known as 4,4'-Dinitrobibenzyl), a key intermediate in the synthesis of advanced polymers and materials.[1] Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and practical methodologies for solubility determination. In the absence of extensive quantitative solubility data in the public domain, this guide offers a framework for understanding and predicting the solubility of this compound in various organic solvents, thereby empowering researchers to make informed decisions in experimental design and process development.

Introduction: The Significance of Solubility for a Versatile Building Block

This compound is a crystalline nitroaromatic compound that serves as a pivotal precursor in the synthesis of high-performance polymers, most notably polybenzimidazoles (PBIs).[1] The reduction of its two nitro groups yields 4,4'-(ethane-1,2-diyl)dianiline, a diamine monomer essential for producing polymers with exceptional thermal and mechanical stability.[1] The utility of this compound in these synthetic pathways is intrinsically linked to its solubility in organic solvents. An optimal solvent system is crucial for:

-

Reaction Kinetics: Ensuring that reactants are in the same phase to allow for efficient molecular interactions and high reaction yields.

-

Purification: Facilitating techniques such as recrystallization to obtain the compound with high purity.

-

Processability: Enabling the formulation of solutions with appropriate concentrations for subsequent processing steps.

-

Material Formulation: In the context of drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.

Understanding the solubility profile of this compound is therefore not merely an academic exercise but a fundamental requirement for its practical application. This guide aims to provide a thorough understanding of this critical property.

Physicochemical Properties of this compound

A molecule's solubility is dictated by its inherent physicochemical properties. The key characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 4,4'-Dinitrobibenzyl, p,p'-Dinitrobibenzyl | |

| CAS Number | 736-30-1 | |

| Molecular Formula | C₁₄H₁₂N₂O₄ | |

| Molecular Weight | 272.26 g/mol | |

| Melting Point | 179-180 °C | |

| Appearance | Yellow crystals/orange needles |

The molecular structure of this compound, with its two polar nitro groups and a nonpolar bibenzyl core, suggests a nuanced solubility profile that will be explored in the following section.

Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" is a cornerstone of solubility prediction. This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its solubility in a given organic solvent is a balance between the interactions of its polar and nonpolar regions with the solvent molecules.

-

Polar Moieties: The two nitro groups (-NO₂) are strong electron-withdrawing groups, creating significant dipole moments and making these regions of the molecule polar. These groups can participate in dipole-dipole interactions with polar solvent molecules.

-

Nonpolar Backbone: The bibenzyl (1,2-diphenylethane) core is predominantly nonpolar and will interact favorably with nonpolar solvents through London dispersion forces.

Therefore, the solubility of this compound is expected to be highest in solvents that can effectively solvate both the polar nitro groups and the nonpolar aromatic and aliphatic portions of the molecule. This often points towards polar aprotic solvents or solvents with intermediate polarity.

Qualitative and Inferred Solubility Profile

| Solvent | Polarity Index | Inferred Solubility | Rationale/Source |

| Methanol | 5.1 | Soluble (likely with heating) | Used as a solvent for the catalytic reduction of the compound.[2] |

| Benzene | 2.7 | Soluble (especially when hot) | Used as a recrystallization solvent, indicating good solubility at high temperatures and lower solubility at room temperature.[2] |

| Ethyl Acetate | 4.4 | Soluble | The compound is purified from ethyl acetate, suggesting a degree of solubility.[2] |

| Toluene | 2.4 | Likely Soluble | Used in Thin Layer Chromatography (TLC) monitoring of reactions involving the compound.[2] |

| Dimethylformamide (DMF) | 6.4 | Predicted to be a good solvent | A highly polar aprotic solvent capable of strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Predicted to be a good solvent | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

| Acetone | 5.1 | Predicted to be a good solvent | A polar aprotic solvent with a significant dipole moment. |

| Hexane | 0.1 | Predicted to have low solubility | A nonpolar solvent that would not effectively solvate the polar nitro groups. |

| Water | 10.2 | Predicted to be insoluble | The large nonpolar bibenzyl core would dominate, leading to poor solubility in a highly polar, protic solvent like water. |

This table provides a practical starting point for solvent selection in experimental work.

Experimental Determination of Solubility: A Step-by-Step Protocol

For researchers requiring precise solubility data, experimental determination is essential. The equilibrium solubility method is a robust and widely used technique for crystalline compounds.

The Equilibrium Solubility Method

This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Vials with screw caps

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The excess solid should be clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

-

Quantification of the Dissolved Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical technique:

-

HPLC-UV: This is the preferred method for its specificity and sensitivity. Develop a method that gives a well-resolved peak for this compound.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and there are no interfering substances, this can be a simpler alternative.

-

-

Construct a calibration curve from the analytical responses of the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by interpolating its analytical response on the calibration curve.

-

-

Calculation of Solubility:

-

Express the solubility in the desired units, such as g/L, mg/mL, or mol/L.

-

Workflow Diagram for Equilibrium Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a crystalline compound.

Predictive Models for Solubility: A Practical Alternative

In the absence of experimental data, computational models can provide valuable estimates of solubility. These models are particularly useful for initial solvent screening and for understanding the underlying thermodynamic principles.

Group Contribution Methods (e.g., UNIFAC)

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group contribution method that predicts activity coefficients, which can then be used to calculate solubility.[3] The model breaks down molecules into their constituent functional groups and uses experimentally derived interaction parameters between these groups.[4][5]

Applicability to this compound:

-

The molecule can be deconstructed into aromatic carbon (AC), aromatic carbon with a nitro group (ACNO2), and aliphatic carbon (CH2) groups.

-

By using the appropriate UNIFAC parameters for the interactions between these groups and the groups present in various solvents, the solubility can be estimated.

Conductor-like Screening Model for Real Solvents (COSMO-RS)

COSMO-RS is a powerful method that combines quantum chemical calculations with statistical thermodynamics to predict thermodynamic properties, including solubility.[6][7]

How it Works:

-

A quantum chemical calculation is performed to determine the screening charge density on the surface of the solute and solvent molecules in a virtual conductor.

-